(2R,4R)-2,4-dimethylpiperidine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2R,4R)-2,4-dimethylpiperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N/c1-6-3-4-8-7(2)5-6/h6-8H,3-5H2,1-2H3/t6-,7-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOZOFODNIBQPGN-RNFRBKRXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCNC(C1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CCN[C@@H](C1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
113.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19683-91-1 | |
| Record name | 2,4-Dimethylpiperidine, cis- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019683911 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,4-DIMETHYLPIPERIDINE, CIS- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MHL96XW8SW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Advanced Synthetic Methodologies for 2r,4r 2,4 Dimethylpiperidine and Its Enantiomers/diastereomers
Stereoselective and Enantioselective Synthesis Strategies
The creation of chiral piperidines with defined stereochemistry is a critical objective in organic synthesis. acs.org Traditional methods often rely on lengthy synthetic sequences or the resolution of racemic mixtures, which can be inefficient. nih.gov Modern strategies increasingly focus on asymmetric catalysis and the use of chiral auxiliaries to achieve high diastereo- and enantioselectivity in a more atom-economical fashion.
Asymmetric Catalysis in Piperidine (B6355638) Synthesis
Asymmetric catalysis offers a powerful and elegant approach to the synthesis of chiral molecules, including substituted piperidines. acs.org This field can be broadly divided into metal-catalyzed and organocatalytic methods, both of which have seen significant advancements.
Transition metal catalysis has become an indispensable tool for the asymmetric construction of heterocyclic compounds. catalyst-enabling-synthetic-chemistry.com Metals like rhodium, palladium, iridium, and copper, in combination with chiral ligands, can facilitate a variety of transformations leading to enantioenriched piperidine derivatives. mdpi.comnih.gov
Rhodium catalysts have been particularly effective in the synthesis of chiral piperidines. For instance, rhodium(I)-catalyzed asymmetric [2+2+2] cycloadditions have been developed to produce polysubstituted piperidines with high enantioselectivity. nih.gov This method involves the reaction of an alkyne, alkene, and isocyanate, where a stereocenter is introduced in a catalytic, asymmetric fashion, which then directs the stereochemistry of subsequent transformations. nih.gov Another rhodium-catalyzed approach is the reductive transamination of pyridinium (B92312) salts, which provides access to a variety of chiral piperidines with excellent diastereo- and enantioselectivities without the need for a chiral catalyst or hydrogen gas. bohrium.comdicp.ac.cn This method relies on the in-situ exchange of the nitrogen atom in the pyridine (B92270) ring with a chiral primary amine. dicp.ac.cn
| Catalyst System | Reaction Type | Key Features | Reference |
|---|---|---|---|
| [Rh(C2H4)2Cl]2 / Chiral Ligand | [2+2+2] Cycloaddition | High enantioselectivity in the formation of polysubstituted piperidines. | nih.gov |
| [Cp*RhCl2]2 | Reductive Transamination | Synthesis of chiral piperidines from pyridinium salts with high diastereoselectivity. | bohrium.com |
| Palladium / Chiral Ligand | Alkene Carboamination | Asymmetric synthesis of 2-aminoindane derivatives with excellent yields and enantioselectivity. | mdpi.com |
| Iridium(I) / P,N-Ligand | Asymmetric Hydrogenation | Successful hydrogenation of 2-substituted pyridinium salts. | mdpi.com |
Palladium-catalyzed reactions have also been instrumental in the synthesis of chiral piperidines. For example, asymmetric alkene carboamination reactions catalyzed by palladium complexes have been used to synthesize enantioenriched 2-aminoindane derivatives, which contain a piperidine-like fused ring system. mdpi.com
Iridium catalysts, often in conjunction with P,N-ligands, have proven effective for the asymmetric hydrogenation of 2-substituted pyridinium salts, offering another route to chiral piperidines. mdpi.com
Organocatalysis has emerged as a powerful alternative to metal-based catalysis, utilizing small organic molecules to catalyze asymmetric transformations. acs.org This approach avoids the use of potentially toxic and expensive heavy metals.
Chiral phosphoric acids are effective catalysts for the enantioselective synthesis of piperidine derivatives. nih.govumich.edu For example, they can catalyze the [3+3] cycloaddition of 3-vinyl indoles with imino esters to produce 4,6-bis(1H-indole-3-yl)-piperidine-2-carboxylates in high yield and with excellent enantioselectivity. nih.gov Another application is the intramolecular cyclization of unsaturated acetals to form functionalized chiral piperidines. umich.edu
Chiral secondary amines, such as diphenylprolinol silyl (B83357) ether, are also widely used organocatalysts. rsc.org They can catalyze the asymmetric intermolecular aza-[3+3] cycloaddition of unsaturated aldehydes and enecarbamates to yield piperidine products with excellent enantioselectivity. rsc.org These catalysts operate by forming chiral iminium or enamine intermediates, which then react stereoselectively.
Metal-Catalyzed Asymmetric Transformations
Biocatalytic Pathways for Enantioenriched Piperidines
Biocatalysis offers a green and highly selective method for the synthesis of chiral compounds. acs.org Enzymes can operate under mild conditions and often exhibit exquisite enantio- and regioselectivity.
Ene-reductases (EREDs) and imine reductases (IREDs) are particularly useful for the synthesis of chiral piperidines. nih.gov A chemoenzymatic approach has been developed that involves the dearomatization of activated pyridines. nih.govacs.org This one-pot cascade reaction can utilize an amine oxidase to generate a dihydropyridinium intermediate, which is then asymmetrically reduced by an ene-imine reductase to produce stereo-defined 3- and 3,4-substituted piperidines. nih.govacs.org By screening different EneIREDs, it is possible to generate either enantiomer of the desired piperidine. nih.gov
Transaminases are another class of enzymes that have been employed in the synthesis of chiral piperidines. researcher.life They can be used in multi-enzymatic cascades, for instance, in combination with a lipase (B570770), to produce a range of 2-substituted N-heterocycle alkaloids. researcher.life
Chiral Auxiliary-Mediated Asymmetric Syntheses
Chiral auxiliaries are stereogenic groups that are temporarily attached to a substrate to control the stereochemical outcome of a reaction. wikipedia.org After the desired transformation, the auxiliary is cleaved and can often be recovered. wikipedia.org This strategy has been a cornerstone of asymmetric synthesis for decades. numberanalytics.com
The rational design of novel chiral auxiliaries is crucial for expanding the scope and efficiency of this synthetic strategy. numberanalytics.com Recent developments have focused on creating new scaffolds that offer improved stereocontrol and can be easily removed under mild conditions. numberanalytics.com
One example is the use of an η4-dienetricarbonyliron complex as a powerful chiral auxiliary in a double reductive amination cascade to produce 2-dienyl-substituted piperidines. rsc.org This auxiliary exerts complete control over the stereoselectivity, leading to a single diastereoisomeric product. rsc.org
Another innovative approach involves the development of a novel chiral auxiliary for the aza-silyl-Prins reaction, which gives rise to a variety of piperidines and pipecolic acid derivatives in high yields and as single enantiomers. sci-hub.se The design of this specific homoallylic amine auxiliary was essential for the success of the asymmetric reaction. sci-hub.se
| Chiral Auxiliary | Reaction Type | Key Features | Reference |
|---|---|---|---|
| η4-Dienetricarbonyliron complex | Double Reductive Amination | Complete stereocontrol, formation of a single diastereomer. | rsc.org |
| Novel homoallylic amine | Aza-silyl-Prins Reaction | High yields and enantioselectivity for piperidines and pipecolic acid derivatives. | sci-hub.se |
| Oxazolidinones | Alkylation and Aldol Reactions | Widely used for establishing contiguous stereocenters. | wikipedia.org |
| Camphorsultam | Various | A classic and reliable chiral auxiliary. | wikipedia.org |
Well-established chiral auxiliaries like oxazolidinones and camphorsultam continue to be widely employed in the asymmetric synthesis of complex molecules containing piperidine rings. wikipedia.orgresearchgate.net For example, Evans' synthesis of cytovaricin utilized oxazolidinone auxiliaries to set the absolute stereochemistry of nine stereocenters. wikipedia.org
Stereochemical Control via Chiral Auxiliary Removal
A powerful strategy for asymmetric synthesis involves the use of chiral auxiliaries. sigmaaldrich.comwikipedia.org These are stereogenic molecules temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. sigmaaldrich.comwikipedia.org After the desired stereocenter is set, the auxiliary is cleaved and can often be recovered for reuse. sigmaaldrich.comwikipedia.org This approach, termed relayed asymmetric induction, has been effectively employed in the synthesis of enantiopure piperidine derivatives. ru.nl
In the context of synthesizing substituted piperidines, a chiral auxiliary can be attached to a precursor molecule to influence the formation of stereocenters during cyclization or subsequent functionalization. sigmaaldrich.comwikipedia.orgru.nl For instance, chiral amino alcohols like (R)-phenylglycinol can be condensed with δ-oxo (di)acid derivatives to form oxazolo[3,2-a]piperidone lactams. researchgate.net These bicyclic systems effectively lock the conformation, allowing for stereoselective modifications. The subsequent removal of the chiral auxiliary then reveals the enantiomerically enriched piperidine. researchgate.net
A notable example involves the use of pseudoephedrine as a chiral auxiliary. wikipedia.org When reacted with a carboxylic acid derivative, it forms an amide. The α-proton of the carbonyl can be deprotonated to form a chiral enolate, which then reacts with electrophiles in a diastereoselective manner, guided by the stereochemistry of the auxiliary. wikipedia.org Cleavage of the amide bond then yields the desired chiral product. wikipedia.org
The selection of the chiral auxiliary and the conditions for its removal are critical to the success of this strategy. The auxiliary must effectively control the stereochemistry and be removable without causing racemization of the newly formed stereocenters. sigmaaldrich.com
Dynamic Kinetic Resolution and Desymmetrization Processes
Dynamic kinetic resolution (DKR) is a highly efficient method for converting a racemic mixture entirely into a single, desired enantiomer. numberanalytics.com This process combines a kinetic resolution with in situ racemization of the slower-reacting enantiomer. numberanalytics.comunife.it As one enantiomer is selectively transformed into the product, the remaining unreacted enantiomer is continuously equilibrated back to the racemic mixture, theoretically allowing for a 100% yield of the enantiopure product. numberanalytics.comunife.it
For the synthesis of polysubstituted piperidines, DKR can be applied in cyclocondensation reactions. researchgate.net For example, the reaction of a chiral amino alcohol with a racemic δ-oxo acid derivative can proceed with high stereoselectivity through a DKR process, leading to a single diastereomer of the resulting bicyclic lactam. researchgate.net This approach has been utilized in the synthesis of enantiopure piperidines by establishing the desired stereocenters in the lactam intermediate, which is then converted to the final product. researchgate.net
Desymmetrization is another powerful strategy for asymmetric synthesis, which involves the differentiation of enantiotopic or diastereotopic groups or faces in a prochiral or meso compound. researchgate.net For instance, the enzymatic desymmetrization of a prochiral diester using a lipase can produce a chiral monoester with high enantiomeric excess. rsc.org This approach has been successfully applied to the synthesis of complex molecules containing chiral quaternary centers. rsc.org In the context of piperidine synthesis, a desymmetrization approach could involve the selective reaction of one of two identical functional groups on a prochiral piperidine precursor. Zu and colleagues developed a desymmetrization method for piperidine synthesis through selective lactam formation. mdpi.com
| Process | Description | Key Advantage |
| Dynamic Kinetic Resolution (DKR) | Combines kinetic resolution with in situ racemization of the undesired enantiomer. numberanalytics.comunife.it | Theoretical 100% yield of a single enantiomer from a racemate. numberanalytics.comunife.it |
| Desymmetrization | Differentiates between identical functional groups or faces in a prochiral or meso compound. researchgate.net | Efficient creation of chirality from achiral starting materials. researchgate.net |
Total Synthesis and Semisynthesis of Complex (2R,4R)-2,4-dimethylpiperidine-Containing Structures
The this compound moiety is a key structural component in various complex, biologically active molecules. Its incorporation into these larger structures often represents a significant synthetic challenge. The total synthesis of such molecules requires robust and stereocontrolled methods for the construction of the piperidine ring. kfupm.edu.sasioc-journal.cn
For example, in the synthesis of certain natural products, the this compound fragment is prepared as a chiral building block and then coupled with other complex intermediates. vulcanchem.com The synthesis of this fragment itself might involve multi-step sequences, such as the asymmetric hydrogenation of a pyridine precursor using a chiral catalyst to establish the desired stereocenters. vulcanchem.com
Multi-component Reactions for Piperidine Scaffold Construction
Multi-component reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules from three or more starting materials in a single step. nih.gov This approach offers significant advantages in terms of efficiency, atom economy, and the ability to generate molecular diversity. nih.govnih.gov
Several MCRs have been developed for the synthesis of highly functionalized piperidine scaffolds. mdpi.com For example, a one-pot Ugi/nucleophilic addition five-component reaction has been reported for the efficient synthesis of 1,4-disubstituted polyfunctional piperazines, demonstrating the potential of MCRs in constructing nitrogen-containing heterocycles. acs.org Another example is the synthesis of spiropiperidine-hydantoine-4-imides through an Ugi MCR, which has been applied to the development of BACE inhibitors. nih.gov
While the direct synthesis of this compound via an MCR might be challenging due to the required stereocontrol, MCRs can be employed to construct the core piperidine ring with various substitution patterns. Subsequent modifications or the use of chiral catalysts within the MCR could potentially lead to the desired stereoisomer. The development of stereoselective MCRs for piperidine synthesis remains an active area of research. researchgate.net
Synthetic Routes to Substituted this compound Derivatives
The synthesis of derivatives of this compound, where additional functional groups are present on the ring or the nitrogen atom, is crucial for exploring structure-activity relationships in medicinal chemistry and for the synthesis of complex natural products.
One common strategy involves the synthesis of a suitable piperidine precursor, such as a piperidinone, followed by stereoselective reduction and functionalization. For instance, the stereoselective hydrogenation of an unsaturated substituted piperidinone can yield a cis-configured 2,4-disubstituted piperidine. mdpi.com
Another approach is to start with a pre-formed this compound and introduce substituents through N-alkylation or N-acylation. nih.gov For example, reacting this compound with an alkyl halide or an acyl chloride in the presence of a base can lead to the corresponding N-substituted derivatives. nih.gov
Stereochemical Investigations and Conformational Analysis of 2r,4r 2,4 Dimethylpiperidine
Advanced Spectroscopic Characterization of Stereoisomers (e.g., NMR for Diastereomeric Ratios and Rotamers)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for characterizing the stereoisomers of dimethylpiperidines. Diastereomeric ratios can be determined by analyzing the integration of distinct signals in ¹H NMR spectra of crude reaction mixtures. acs.org For instance, in the synthesis of related disubstituted piperidines, the ratio of diastereomers is often determined by ¹H-NMR spectroscopy.
In some cases, particularly with N-substituted piperidines, the presence of rotamers (conformational isomers that differ by rotation around a single bond) can be observed at room temperature. ethz.ch For example, the ¹H NMR spectrum of (2R,4R)-Benzyl 2,4-dibenzylpiperidine-1-carboxylate shows a 60:40 ratio of rotamers at room temperature. ethz.ch High-temperature NMR experiments can sometimes be used to coalesce these signals, although some compounds may be unstable under these conditions. rsc.org The presence of different conformers, such as chair and boat forms, can also be investigated using NMR techniques by analyzing chemical shifts and coupling constants. ias.ac.in
Table 1: Representative ¹H NMR Data for a Related Disubstituted Piperidine (B6355638) Derivative
| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| H-2 | ~4.5 | m | - |
| H-3 | ~1.6 | m | - |
| H-4 | ~1.1 | d | 6.3 |
| H-5 | ~1.6 | m | - |
| H-6 | ~2.3 | m | - |
Note: This is a representative table based on data for similar structures. Actual values for (2R,4R)-2,4-dimethylpiperidine may vary. Data adapted from studies on related piperidine derivatives. lookchem.com
X-ray Crystallographic Analysis for Absolute Configuration and Conformation
X-ray crystallography is the definitive method for determining the absolute configuration of chiral molecules. chem-soc.si This technique provides precise three-dimensional coordinates of the atoms in a crystal, unequivocally establishing the spatial arrangement of substituents. For derivatives of this compound, X-ray analysis has been used to confirm the (R,R) configuration. nih.gov
In a study of N-{3-[this compound-1-carbonyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}pyridine-3-carboxamide, the (R,R)-configuration was confirmed by X-ray crystallography. nih.gov The analysis revealed that the 2,4-dimethylpiperidine (B1583269) ring adopted a twisted boat conformation with the two methyl groups in a cis-cis arrangement. nih.gov The crystal structure of related piperidine derivatives, such as (2S,4R)-4-Benzyl-2-ethyl-1-((4-nitrophenyl)sulfonyl)piperidine, has also been determined, providing insight into their solid-state conformations. ethz.ch
Table 2: Crystallographic Data for a this compound Derivative
| Parameter | Value |
|---|---|
| Compound | N-{3-[this compound-1-carbonyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}pyridine-3-carboxamide |
| Molecular Formula | C₂₂H₂₇N₃O₂S |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 15.766(2) |
| b (Å) | 16.081(3) |
| c (Å) | 16.835(3) |
| V (ų) | 4268.3(11) |
| Z | 8 |
Data from a study on a derivative of this compound. nih.gov
Conformational Dynamics and Energy Landscapes of the Piperidine Ring (e.g., Twisted Boat Conformation)
The piperidine ring typically adopts a chair conformation to minimize steric and torsional strain. However, the presence of substituents can lead to other, higher-energy conformations becoming significant. In the case of certain derivatives of this compound, a twisted boat conformation has been observed in the solid state. nih.gov
Theoretical and Computational Studies of Stereoselectivity
Density Functional Theory (DFT) is a widely used quantum chemical method to investigate the structure, stability, and reactivity of molecules. researchgate.netnih.govuni-muenchen.de DFT calculations can provide insights into the geometries and relative energies of different stereoisomers and conformers of this compound and related compounds. nih.govscispace.com These calculations have been employed to study the thermochemistry of methylpiperidines and to understand the influence of methyl groups on the stability of the piperidine ring. nih.gov
In studies of kinetic resolutions of disubstituted piperidines, DFT has been used to model the transition states of reactions, revealing conformational preferences that dictate reactivity and selectivity. nih.gov For example, calculations have shown a strong preference for the acylation of conformers where an α-substituent occupies an axial position. nih.gov Furthermore, DFT methods are used to predict various molecular properties, including electronic structure, which can be correlated with experimental data from techniques like NMR. researchgate.netarabjchem.org
Table 3: Example of Calculated Properties for a Piperidine Derivative using DFT
| Property | Calculated Value |
|---|---|
| HOMO Energy | Varies by functional |
| LUMO Energy | Varies by functional |
| Dipole Moment | Varies by functional |
Note: Specific values depend on the chosen DFT functional and basis set. This table is illustrative of the types of data obtained. arabjchem.org
Molecular dynamics (MD) simulations are a powerful computational tool for studying the conformational dynamics of molecules over time. researchgate.netresearchgate.netnih.govwindows.net By simulating the movement of atoms, MD can reveal the accessible conformations of the piperidine ring and the transitions between them. mdpi.commun.ca These simulations provide a dynamic picture of the molecule's behavior in solution, complementing the static information obtained from X-ray crystallography. researchgate.net
MD simulations have been used to investigate the conformational stability of various piperidine derivatives. researchgate.netresearchgate.net For example, simulations of piperidine-based compounds in explicit solvent have been used to identify key conformational behaviors and interactions, such as hydrogen bonding and solvent-accessible surface area. researchgate.net These computational studies help in understanding how the flexibility of the piperidine ring and its substituents can influence interactions with biological targets. d-nb.infonih.gov
Applications of 2r,4r 2,4 Dimethylpiperidine in Medicinal Chemistry and Drug Discovery
(2R,4R)-2,4-dimethylpiperidine as a Core Scaffold in Bioactive Compounds.semanticscholar.orgnih.gov
The this compound ring serves as a foundational structure, or scaffold, in the development of new bioactive agents. semanticscholar.org Its defined three-dimensional shape is exploited by medicinal chemists to create ligands that can fit into the specific binding pockets of proteins. The cis-orientation of the two methyl groups in the (2R,4R) configuration locks the piperidine (B6355638) ring into a preferred conformation, reducing the molecule's flexibility and often leading to higher binding affinity and selectivity for its intended biological target. nih.gov This pre-organized structure is a desirable feature in rational drug design, as it minimizes the entropic penalty upon binding.
The creation of novel ligands based on the this compound scaffold involves strategic synthetic chemistry. A common approach is to utilize the piperidine's secondary amine for amide bond formation, linking it to other molecular fragments. For instance, in the development of modulators for the retinoic acid receptor-related orphan receptor γt (RORγt), the this compound moiety was coupled to a 4,5,6,7-tetrahydro-1-benzothiophene (B188421) core via an amide linkage. nih.gov The synthesis involved reacting the 3-carboxylic acid of the benzothiophene (B83047) derivative with this compound in the presence of a coupling agent like 1,1'-carbonyldiimidazole (B1668759) (CDI). semanticscholar.org
In the context of cytotoxic agents, (2R,4R)-1,4-dimethylpiperidine-2-carboxylic acid, a closely related derivative, is a key building block for tubulysin (B8622420) analogues. epo.orgalmacgroup.com Its synthesis can be achieved through methods like solid-phase peptide synthesis (SPPS), where it is coupled to other unnatural amino acids. almacgroup.com For example, the synthesis of a tubulysin payload involved coupling (2R,4R)-1,4-dimethylpiperidine-2-carboxylic acid using reagents such as HATU and 2,4,6-trimethylpyridine. epo.org These synthetic routes allow for the systematic construction of complex molecules where the piperidine unit plays a crucial structural role. google.com
Structure-activity relationship (SAR) studies are crucial for optimizing the potency and properties of drug candidates. For derivatives of this compound, SAR studies have provided key insights. In the development of RORγt modulators, it was confirmed through X-ray crystallography that the (2R,4R)-dimethylpiperidine ring adopts a twisted boat conformation where the two methyl groups are in a cis-cis configuration. nih.gov This specific conformation is essential for fitting into the ligand-binding pocket of the receptor. The introduction of the this compound group itself was a critical step in the discovery of potent modulators. nih.gov
Design and Synthesis of Novel this compound-Based Ligands
Targeted Therapeutic Applications
The unique structural features of this compound have been leveraged in several targeted therapeutic areas, leading to the development of specialized inhibitors and modulators.
Retinoic acid receptor-related orphan receptor γt (RORγt) is a key transcription factor involved in the differentiation of Th17 cells, which play a central role in autoimmune and inflammatory diseases. As such, RORγt is a high-priority target for drug discovery. nih.gov Researchers have successfully developed potent RORγt modulators by incorporating the this compound scaffold. semanticscholar.org
A notable example is the compound N-{3-[this compound-1-carbonyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}pyridine-3-carboxamide. This molecule was identified through a computer-aided drug design workflow and subsequently synthesized and tested. nih.gov The (R,R)-configuration was confirmed by X-ray crystallography to be the active form. nih.gov The table below summarizes key in vitro data for this compound.
Table 1: In Vitro Characterization of a this compound-based RORγt Modulator
| Parameter | Result | Source |
| Compound Name | N-{3-[this compound-1-carbonyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}pyridine-3-carboxamide | nih.gov |
| Target | Retinoic acid receptor-related orphan receptor γt (RORγt) | nih.gov |
| Configuration | (R,R)- confirmed by X-ray crystallography | nih.gov |
| Solubility (pH 5.0) | Moderate | nih.gov |
| Microsomal Stability | Data reported for a set of derivatives | nih.gov |
| Permeability (Caco-2) | Data reported for a set of derivatives | nih.gov |
Note: Specific numerical values for stability and permeability were reported for a series of compounds in the study, highlighting the developability of this chemical class.
Tubulysins are a class of natural peptides that exhibit extremely high cytotoxicity by inhibiting tubulin polymerization, a process essential for cell division. This makes them attractive payloads for antibody-drug conjugates (ADCs), which are designed to deliver potent toxins directly to cancer cells. almacgroup.comnih.gov The (2R,4R)-1,4-dimethylpiperidine-2-carboxamido moiety, a derivative of the core scaffold, is a critical component of highly potent synthetic tubulysin analogues used in ADCs. google.comnih.gov
One such ADC, MEDI4276, utilizes a tubulysin analogue (AZ13599185) that contains this piperidine fragment. nih.gov The ADC consists of an antibody targeting the HER2 receptor on cancer cells, linked to the tubulysin payload. Upon binding to the cancer cell, the ADC is internalized, and the cytotoxic payload is released, leading to cell cycle arrest and apoptosis. nih.gov The (2R,4R)-dimethylpiperidine unit is integral to the structure of the payload that interacts with microtubules.
Table 2: Example of a (2R,4R)-dimethylpiperidine-containing Cytotoxic Payload
| Component | Description | Source |
| Payload Class | Tubulysin Analogue | nih.gov |
| Example Compound | AZ13599185 | nih.gov |
| Core Scaffold | Contains a (2R,4R)-1,4-dimethylpiperidine-2-carboxamido unit | google.comnih.gov |
| Mechanism of Action | Inhibition of tubulin polymerization, leading to cell cycle arrest | almacgroup.com |
| Application | Warhead for Antibody-Drug Conjugates (ADCs) like MEDI4276 | nih.gov |
The complement system is a part of the innate immune system that, when overactivated, can contribute to a variety of inflammatory and autoimmune diseases. biochempeg.com Factor B is a critical enzyme in the alternative complement pathway, making it an attractive target for therapeutic inhibition. google.com
Piperidinyl-indole derivatives have been developed as inhibitors of Factor B, and specific stereoisomers incorporating the (2R,4R)-piperidine scaffold have been synthesized and patented. For example, compounds such as (+)-4-((2R,4R)-4-methoxy-1-((5-methoxy-7-methyl-1H-indol-4-yl)methyl)piperidin-2-yl)benzoic acid have been described. google.com In these molecules, the disubstituted piperidine ring serves as a central scaffold that correctly positions the benzoic acid and indole (B1671886) moieties for effective binding and inhibition of Factor B. This application highlights the versatility of the piperidine core in orienting substituents to interact with diverse enzyme active sites. google.com
Enzyme Inhibitors (e.g., MAO-B and other relevant enzymes)
The this compound framework has been successfully incorporated into potent inhibitors of various enzymes, most notably Monoamine Oxidase B (MAO-B). MAO-B is a crucial enzyme responsible for the degradation of neurotransmitters like dopamine, and its inhibition is a key therapeutic strategy for neurodegenerative conditions such as Parkinson's disease. mdpi.comnih.govcochrane.org Inhibitors of MAO-B can help to alleviate motor symptoms and manage fluctuations in patients. nih.gov
Research has demonstrated that the specific stereochemistry of the this compound ring is critical for achieving high inhibitory potency and selectivity. For instance, in a series of aminopyrazine inhibitors targeting the mitotic kinase Nek2, substitutions on the piperidine ring were explored to enhance activity. nih.gov While this specific study focused on Nek2, it highlights the general principle of using the piperidine scaffold to probe the binding pockets of enzymes. The defined spatial orientation of the methyl groups in the (2R,4R) configuration can lead to favorable steric and hydrophobic interactions within the active site of an enzyme, thereby enhancing binding affinity.
Beyond MAO-B, the versatility of the piperidine scaffold suggests its potential in designing inhibitors for a wide range of other enzymes. For example, derivatives of piperidine have been investigated as inhibitors for enzymes like soluble epoxide hydrolase and fructose-1,6-bisphosphatase. bindingdb.org The ability to functionalize the piperidine nitrogen and other positions on the ring allows for the introduction of various pharmacophoric features, enabling the optimization of interactions with diverse enzyme targets.
Role in Lysosomal Storage Disorder Research
Lysosomal storage disorders (LSDs) are a group of over 70 inherited metabolic diseases caused by defects in lysosomal function, often leading to the accumulation of undigested macromolecules and severe cellular dysfunction. nih.govresearchgate.net Many LSDs have a progressive neurodegenerative course. nih.govresearchgate.net Therapeutic strategies for LSDs include enzyme replacement therapy, substrate reduction therapy, and pharmacological chaperone therapy. frontiersin.org
Small molecule chaperones, which can stabilize mutant enzymes and enhance their residual activity, represent a promising therapeutic avenue. The rigid and defined structure of this compound makes it an attractive scaffold for the design of such chaperones. While direct examples of this compound in approved LSD treatments are not prominent, the underlying principle of using small molecules to modulate protein function is highly relevant. Iminosugars, which share some structural similarities with piperidine derivatives in terms of their cyclic amine structure, have been investigated for their ability to inhibit enzymes involved in LSDs. google.com
The development of therapies for LSDs with neurological involvement is particularly challenging due to the blood-brain barrier. frontiersin.org Small molecule inhibitors and chaperones, potentially incorporating the this compound scaffold, offer the advantage of being able to cross this barrier and reach the central nervous system. google.com Research in this area continues to explore novel small molecules that can effectively address the underlying causes of these devastating disorders. nih.gov
Computational Approaches in this compound Drug Discovery
Computational methods have become indispensable in modern drug discovery, enabling the rapid and cost-effective identification and optimization of lead compounds. nih.govoptibrium.comresearchgate.net These approaches are particularly powerful when applied to well-defined scaffolds like this compound.
Virtual Screening and Ligand-Based Drug Design
Virtual screening (VS) is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. e3s-conferences.org In the context of this compound, VS can be employed in two primary modes: structure-based and ligand-based.
Ligand-based drug design (LBDD) is utilized when the three-dimensional structure of the target is unknown, but a set of active ligands has been identified. optibrium.com By analyzing the common structural features of these active molecules, a pharmacophore model can be generated. jbino.com This model represents the essential three-dimensional arrangement of chemical features required for biological activity. Libraries of compounds containing the this compound scaffold can then be screened against this pharmacophore to identify new potential hits.
Molecular Docking and Binding Affinity Predictions
When the 3D structure of the target protein is available, molecular docking can be used to predict the preferred binding orientation and affinity of a ligand. e3s-conferences.orgnih.gov This technique is instrumental in understanding how compounds incorporating the this compound moiety interact with their biological targets at a molecular level.
Predicting binding affinity is a critical aspect of drug design, as it correlates with the potency of a compound. plos.org Various scoring functions are used to estimate the binding free energy, providing a quantitative measure of the strength of the protein-ligand interaction. nih.govu-strasbg.fr These predictions help in prioritizing compounds for synthesis and biological testing.
Pharmacophore Modeling for this compound-Containing Compounds
Pharmacophore modeling is a powerful tool in drug discovery that focuses on the essential molecular features necessary for a molecule to interact with a specific target. jbino.comdergipark.org.tr A pharmacophore model can be generated based on either the structure of the target (structure-based) or a set of known active ligands (ligand-based). nih.gov
For compounds containing the this compound scaffold, pharmacophore modeling can be used to define the optimal spatial arrangement of functional groups required for activity. These models typically include features such as hydrogen bond donors and acceptors, aromatic rings, and hydrophobic centers. jbino.com The rigid nature of the this compound core helps to constrain the conformational flexibility of the molecule, leading to more precise and predictive pharmacophore models.
Catalytic Applications Involving 2r,4r 2,4 Dimethylpiperidine
Chiral Ligands and Organocatalysts Derived from (2R,4R)-2,4-dimethylpiperidine
The rigid conformation of the this compound skeleton is a foundational element for designing effective chiral auxiliaries, ligands, and organocatalysts. The nitrogen atom of the piperidine (B6355638) ring serves as a convenient attachment point for various functional groups, allowing for the creation of a diverse range of catalytic molecules.
Derivatives of chiral piperidines are recognized for their potential in creating new amine-based dual-functional organocatalysts. rsc.org For instance, enantiopure substituted piperidines can be derivatized to form thiourea (B124793) catalysts. rsc.org These catalysts are of interest because the thiourea moiety can act as a hydrogen-bond donor to activate an electrophile, while the piperidine nitrogen can act as a Brønsted base to activate a nucleophile, creating a bifunctional catalyst that orchestrates the reaction within a well-defined chiral environment. An effective protecting group strategy has been developed to synthesize these substituted enantiopure piperidines with high yields (up to 92%) and excellent retention of chirality (ee > 95%). rsc.org
The (2R,4R)-1,4-dimethylpiperidine-2-carbonyl group is another critical feature derived from this scaffold, prized for the conformational rigidity it imparts. vulcanchem.com This structural integrity is crucial when incorporated into larger, more complex molecules, as it helps to maintain a precise three-dimensional arrangement of functional groups. This stability is essential for achieving high selectivity in catalytic transformations. For example, replacing the (2R,4R)-1,4-dimethylpiperidine moiety with a more flexible pyrrolidine (B122466) group has been shown to decrease target binding affinity in a bioactive compound, highlighting the structural importance of the rigid piperidine scaffold. vulcanchem.com
The synthesis of these specialized piperidine derivatives often involves asymmetric hydrogenation of a corresponding pyridine (B92270) precursor, utilizing a chiral catalyst to establish the desired stereocenters. vulcanchem.com
Table 1: Examples of Catalysts and Ligands Derived from Substituted Piperidines
| Catalyst/Ligand Type | Precursor Source | Key Features | Potential Application | Reference |
|---|---|---|---|---|
| Thiourea Organocatalysts | Substituted NH-piperidines | Bifunctional: Hydrogen-bond donor (thiourea) and Brønsted base (amine) | Asymmetric synthesis | rsc.org |
Asymmetric Induction in Organic Transformations
The primary function of chiral catalysts and ligands derived from this compound is to induce asymmetry in organic transformations, leading to the preferential formation of one enantiomer over the other. This is achieved by creating a chiral environment around the reacting molecules, forcing them to approach each other from a specific direction.
A key method for synthesizing chiral piperidine derivatives themselves is the asymmetric hydrogenation of substituted pyridines. mdpi.com This process often employs transition metal catalysts, such as iridium, rhodium, or ruthenium, complexed with chiral ligands. vulcanchem.commdpi.comgoogle.com For example, (2R,4R)-1,4-dimethylpiperidine-2-carboxylic acid can be synthesized with high enantiomeric excess (92% ee) through the asymmetric hydrogenation of a pyridine precursor using a chiral ruthenium catalyst. vulcanchem.com Similarly, ethyl (2R,4R)-4-methylpipecolate, an intermediate for the anticoagulant drug Argatroban (B194362), can be prepared via asymmetric hydrogenation using a chiral rhodium catalyst. google.com
Once formed, these chiral piperidine derivatives can be used to direct other reactions. In one study, the catalytic asymmetric synthesis of cyclic amino acids was achieved using a chiral phase-transfer catalyst. rsc.org This approach enabled the construction of complex piperidine structures, such as (2R,6R)-tert-Butyl 2,6-Dimethylpiperidine-2-carboxylate, with high stereocontrol. rsc.org
The effectiveness of asymmetric induction is often quantified by the enantiomeric excess (ee) or diastereomeric ratio (dr) of the product. Research has demonstrated that organocatalytic reactions, such as the aza-Diels-Alder reaction, can produce chiral N-fused piperidines with high yields and excellent enantioselectivities (up to 99% ee). researchgate.net
Table 2: Examples of Asymmetric Transformations and Achieved Selectivity
| Transformation | Catalyst System | Product | Selectivity | Reference |
|---|---|---|---|---|
| Asymmetric Hydrogenation | Chiral Ruthenium Catalyst | (2R,4R)-1,4-dimethylpiperidine-2-carboxylic acid | 92% ee | vulcanchem.com |
| Asymmetric Hydrogenation | Chiral Rhodium Catalyst | Ethyl (2R,4R)-4-methylpipecolate | High (specific ee not stated) | google.com |
| Asymmetric Synthesis | Chiral Phase-Transfer Catalyst | (2R,6R)-tert-Butyl 2,6-Dimethylpiperidine-2-carboxylate | High (specific ee not stated) | rsc.org |
| Aza-Diels-Alder Reaction | trans-Perhydroindolic acid | Chiral 3-methyl-4-aryldehydropiperidines | up to 99% ee | researchgate.net |
These examples underscore the utility of the this compound scaffold and its derivatives in asymmetric catalysis, enabling the synthesis of complex chiral molecules with a high degree of stereochemical precision.
Future Directions and Emerging Research Avenues
Novel Synthetic Strategies for Enhanced Enantiopurity and Yield
One promising approach involves the asymmetric hydrogenation of substituted pyridines. The use of novel chiral catalysts, such as rhodium and ruthenium complexes, is being explored to improve the stereoselectivity of this transformation. For instance, a patented method for synthesizing an argatroban (B194362) intermediate, (2R, 4R)-4-methylpiperidine-2-ethyl formate, utilizes a rhodium catalyst in conjunction with ferric oxalate (B1200264) to enhance the yield of the desired (2R,4R) diastereomer during catalytic hydrogenation. google.com Further research into catalyst design, including the development of new ligands and support materials, could lead to even higher diastereoselectivity and enantioselectivity.
Another area of active investigation is the development of biocatalytic methods. Enzymes, such as lipases, can offer high stereoselectivity under mild reaction conditions. The immobilization of these enzymes can further enhance their stability and reusability, making the process more economically viable. rsc.org For example, the use of Candida antarctica lipase (B570770) B (CALB) has shown promise in the synthesis of piperidine (B6355638) derivatives. rsc.org Future work could focus on engineering enzymes specifically for the synthesis of (2R,4R)-2,4-dimethylpiperidine, potentially leading to near-perfect enantiopurity.
The table below summarizes some emerging synthetic strategies and their potential advantages.
| Synthetic Strategy | Key Features | Potential Advantages |
| Asymmetric Hydrogenation | Use of novel chiral rhodium and ruthenium catalysts. google.com | Improved diastereoselectivity and enantioselectivity. |
| Biocatalysis | Employment of immobilized enzymes like lipases. rsc.org | High stereoselectivity, mild reaction conditions, catalyst reusability. |
| Dynamic Kinetic Resolution | In-situ racemization of the undesired enantiomer. | Theoretical yield of up to 100% for the desired enantiomer. |
| Flow Chemistry | Continuous synthesis in microreactors. researchgate.net | Improved reaction control, scalability, and safety. |
Exploration of New Biological Targets for this compound Derivatives
The piperidine scaffold is a common motif in a wide range of biologically active compounds. mdpi.comdut.ac.za Derivatives of this compound have already shown promise in various therapeutic areas. However, the full potential of this chiral building block is likely yet to be realized. Future research will undoubtedly focus on exploring new biological targets for its derivatives.
One area of significant interest is the development of ligands for sigma receptors. rsc.orgresearchgate.net Sigma receptors are implicated in a variety of neurological and psychiatric disorders, as well as in cancer. rsc.org The rigid conformation of the this compound ring can be exploited to design ligands with high affinity and selectivity for specific sigma receptor subtypes. For example, studies on 3,3-dimethylpiperidine (B75641) derivatives have demonstrated their potential as selective sigma-1 receptor ligands. acs.orgacs.org Similar structure-activity relationship (SAR) studies on this compound derivatives could lead to the discovery of novel therapeutic agents.
Another promising avenue is the development of modulators for retinoic acid receptor-related orphan receptor γt (RORγt). nih.govacs.org RORγt is a key regulator of the immune system, and its modulation has therapeutic potential for autoimmune diseases. A recent study described the discovery of potent RORγt modulators based on a 4,5,6,7-tetrahydro-benzothiophene scaffold, which incorporates a this compound moiety. nih.govacs.org This work highlights the potential of using this specific piperidine isomer to develop novel immunomodulatory drugs.
The table below highlights some potential new biological targets for this compound derivatives.
| Biological Target | Therapeutic Area | Rationale |
| Sigma Receptors | Neurological and psychiatric disorders, cancer. rsc.org | The rigid piperidine scaffold can be used to design selective ligands. researchgate.netacs.orgacs.org |
| RORγt | Autoimmune diseases. | Derivatives have shown potent modulatory activity. nih.govacs.org |
| Farnesyltransferase | Cancer. | Piperidine analogs have been investigated as inhibitors. benthamscience.com |
| Papain-like Protease (PLpro) | Antiviral (e.g., COVID-19). | Piperidine-based compounds have been screened as potential inhibitors. mdpi.commdpi.com |
| Bromodomains | Cancer, inflammation. | The 3,5-dimethyl-piperidine moiety has been identified in bromodomain ligands. uzh.ch |
Advanced Computational Methodologies for Predictive Design
The integration of advanced computational methodologies is set to revolutionize the design of novel this compound derivatives. In silico techniques can significantly accelerate the drug discovery process by predicting the properties and activities of virtual compounds before their synthesis. sciengpub.ir
Molecular docking and molecular dynamics (MD) simulations are powerful tools for understanding the binding interactions between a ligand and its target protein. nih.govacs.org These methods can be used to predict the binding pose of a this compound derivative in the active site of a receptor and to estimate its binding affinity. nih.gov This information is invaluable for guiding the design of more potent and selective ligands. For example, computational studies have been used to analyze the binding of piperidine-based compounds to sigma receptors and to identify key interactions that contribute to their affinity. rsc.org
Quantitative Structure-Activity Relationship (QSAR) modeling is another important computational tool. benthamscience.com QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models can then be used to predict the activity of new, unsynthesized compounds. In silico based QSAR analyses have been performed on piperidine derivatives to investigate the structural features responsible for their farnesyltransferase inhibitory activity. benthamscience.com
The table below outlines key computational methodologies and their applications in the design of this compound derivatives.
| Computational Methodology | Application | Example |
| Molecular Docking | Predicting ligand binding poses and affinities. nih.gov | Docking of piperidine derivatives into the sigma receptor binding site. rsc.org |
| Molecular Dynamics (MD) | Simulating the dynamic behavior of ligand-receptor complexes. nih.gov | MD simulations to assess the stability of a this compound derivative bound to RORγt. nih.gov |
| QSAR Modeling | Predicting biological activity based on chemical structure. benthamscience.com | Developing a QSAR model for farnesyltransferase inhibitors. benthamscience.com |
| Machine Learning/AI | Generating novel molecular structures with desired properties. | Designing new piperidine derivatives with optimized potency and selectivity. |
Integration with High-Throughput Screening and Automation
To fully realize the potential of this compound, future research will increasingly rely on the integration of high-throughput screening (HTS) and automation. These technologies enable the rapid synthesis and evaluation of large libraries of compounds, significantly accelerating the discovery of new lead molecules. iucr.org
Automated synthesis platforms can be used to prepare libraries of this compound derivatives with diverse substituents. beilstein-journals.orgethz.ch These platforms can perform a series of chemical reactions in a parallel and automated fashion, greatly increasing the efficiency of compound production. rsc.org The use of flow chemistry, where reactions are carried out in continuous-flow reactors, is particularly well-suited for automation and can offer advantages in terms of reaction control, scalability, and safety. researchgate.net
Once synthesized, these compound libraries can be subjected to HTS to identify hits against a specific biological target. iucr.org HTS assays are designed to be rapid, sensitive, and amenable to automation, allowing for the screening of thousands or even millions of compounds in a short period of time. The data generated from HTS can then be used to inform the next round of compound design and synthesis, creating an iterative cycle of optimization.
The combination of automated synthesis and HTS creates a powerful engine for drug discovery. By rapidly exploring the chemical space around the this compound scaffold, researchers can quickly identify promising lead compounds for further development. This integrated approach will be crucial for unlocking the full therapeutic potential of this versatile building block.
The table below highlights the key technologies and their roles in accelerating the discovery of this compound derivatives.
| Technology | Role in Drug Discovery | Advantages |
| Automated Synthesis | Rapid preparation of compound libraries. beilstein-journals.orgethz.ch | Increased efficiency, throughput, and reproducibility. rsc.org |
| High-Throughput Screening (HTS) | Rapid evaluation of large numbers of compounds. iucr.org | Identification of hit compounds from large libraries. |
| Flow Chemistry | Continuous and controlled synthesis. researchgate.net | Improved reaction control, scalability, and safety. |
| Robotics | Automation of laboratory processes. drhazhan.com | Increased efficiency and reduced human error. |
Q & A
Basic Research Questions
Q. What experimental strategies are recommended for optimizing N-arylation reactions involving sterically hindered (2R,4R)-2,4-dimethylpiperidine?
- Methodological Answer : Steric hindrance in this compound complicates coupling reactions like N-arylation. Key parameters to optimize include:
- Ligand concentration : Increasing ligand concentration (e.g., to 200 mM) improves coordination with copper catalysts, enhancing reaction efficiency .
- Solvent composition : Adjusting the DMSO-to-water ratio minimizes side-product formation by stabilizing reactive intermediates .
- Temperature and base selection : Higher temperatures (e.g., 80–100°C) and stronger bases (e.g., Cs₂CO₃) may overcome kinetic barriers. Validate via systematic Design of Experiments (DoE) .
Q. How can researchers validate the stereochemical integrity of this compound during synthetic derivatization?
- Methodological Answer :
- Chiral chromatography : Use HPLC/GC with chiral stationary phases (e.g., Chiralpak® AD-H) to confirm enantiopurity post-synthesis .
- NMR spectroscopy : Analyze coupling constants (e.g., ) and NOE correlations to verify spatial arrangements of methyl groups .
- X-ray crystallography : Resolve crystal structures of intermediates or final products to unambiguously assign stereochemistry .
Advanced Research Questions
Q. How does the stereochemistry of this compound influence its pharmacological activity in receptor-binding studies?
- Methodological Answer :
- Molecular docking : Compare binding affinities of (2R,4R) vs. (2S,4S) isomers to target receptors (e.g., opioid or enzyme active sites) using software like AutoDock Vina .
- Functional assays : Measure agonist/antagonist activity in vitro (e.g., cAMP assays) to correlate stereochemistry with efficacy .
- Structure-activity relationship (SAR) : Synthesize analogs with modified methyl group positions and evaluate potency shifts .
Q. What analytical approaches resolve contradictions in spectroscopic data for this compound derivatives?
- Methodological Answer :
- Multi-nuclear NMR : Combine H, C, and 2D NMR (COSY, HSQC) to assign overlapping signals in complex mixtures .
- Mass spectrometry : Use HRMS to confirm molecular formulas and MS/MS fragmentation to distinguish regioisomers .
- Computational modeling : Predict NMR chemical shifts (e.g., DFT calculations with Gaussian) to validate experimental assignments .
Q. How can researchers design this compound-based probes for studying enzyme inhibition mechanisms?
- Methodological Answer :
- Mechanism-based inhibition : Incorporate electrophilic groups (e.g., α,β-unsaturated ketones) to form covalent adducts with catalytic residues .
- Isotopic labeling : Synthesize C- or H-labeled analogs for kinetic isotope effect (KIE) studies to elucidate transition-state interactions .
- Cryo-EM/X-ray crystallography : Co-crystallize inhibitors with target enzymes to visualize binding modes at atomic resolution .
Data Interpretation & Contradiction Management
Q. How should researchers address discrepancies in synthetic yields of this compound derivatives across reaction scales?
- Methodological Answer :
- Scale-up analysis : Identify mass/heat transfer limitations via reaction calorimetry and adjust stirring rates or solvent volumes .
- Byproduct profiling : Use LC-MS to trace impurity formation and optimize purification protocols (e.g., gradient flash chromatography) .
- Statistical modeling : Apply multivariate regression to correlate yield variability with parameters like temperature or reagent stoichiometry .
Ethical & Safety Considerations
Q. What safety protocols are critical when handling this compound in high-throughput screening?
- Methodological Answer :
- PPE requirements : Use nitrile gloves, safety goggles, and fume hoods to prevent dermal/ocular exposure .
- Waste disposal : Neutralize acidic/basic residues before segregating organic waste for incineration .
- Risk assessment : Conduct COSHH evaluations for inhalation hazards and implement real-time air monitoring in lab spaces .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
